![molecular formula C9H15F3N2O2 B1477354 1-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2097952-04-8](/img/structure/B1477354.png)
1-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as EMA-1, is a synthetic compound that has been used in various scientific research applications. It has been used in a variety of lab experiments, including biochemical and physiological studies, to gain insight into the structure and function of various systems. EMA-1 has several advantages over other compounds due to its unique properties, including its stability, low cost, and easy synthesis.
Scientific Research Applications
I have conducted a search on azetidine derivatives, which can provide insight into the potential applications of 1-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)-2-(methylamino)ethan-1-one. Below are some fields where such compounds have shown promise:
Anti-Inflammatory Agents
Azetidine derivatives have been evaluated for their anti-inflammatory properties. For instance, derivatives of ferulic acid have shown promising results as anti-inflammatory agents .
Antibacterial Drugs
Medicinal Chemistry
Azetidines are important in medicinal chemistry due to their presence in natural products and their potential as amino acid surrogates. They are also considered significant in peptidomimetic and nucleic acid chemistry .
Synthesis and Reactivity
Recent advances in the synthesis and reactivity of azetidines have been reviewed, highlighting their applications in various chemical reactions and potential future directions .
Heterocyclic Amino Acid Derivatives
Azetidine derivatives have been used in the synthesis of novel heterocyclic amino acid derivatives, which could have applications in drug development and other areas of chemistry .
properties
IUPAC Name |
1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-3-16-8(9(10,11)12)5-14(6-8)7(15)4-13-2/h13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLFVPNOIANJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)CNC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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